molecular formula C21H23ClFN5O3S B10834226 (2R)-4-[3-chloro-5-[(2R)-2,3-dihydroxypropyl]pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazine-1-carboxamide

(2R)-4-[3-chloro-5-[(2R)-2,3-dihydroxypropyl]pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazine-1-carboxamide

Cat. No.: B10834226
M. Wt: 480.0 g/mol
InChI Key: SRAUTTLRNBOIMG-IUODEOHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of “PMID25666693-Compound-115” involves several synthetic routes and reaction conditions. One of the methods includes the following steps :

  • Reacting an Fmoc-AA-OP side chain free amino group of a protected basic amino acid with a halogenated resin to obtain an Fmoc-AA-OP-resin.
  • Coupling the Fmoc-AA-OP-resin one by one to obtain a linear peptide-resin.
  • Selectively removing a protective group from the linear peptide-resin and carrying out solid-phase cyclization to obtain a cyclic peptide-resin.
  • Subjecting the cyclic peptide-resin to acidic hydrolysis and ether precipitation to obtain a crude product of a cyclic polypeptide.
  • Purifying and/or salt transferring and lyophilizing the crude product to obtain a pure product of the cyclic polypeptide.

Chemical Reactions Analysis

“PMID25666693-Compound-115” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include:

    Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Employs nucleophiles or electrophiles under specific conditions to replace functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

“PMID25666693-Compound-115” has a wide range of scientific research applications :

    Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic applications in pain management and other medical conditions.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Properties

Molecular Formula

C21H23ClFN5O3S

Molecular Weight

480.0 g/mol

IUPAC Name

(2R)-4-[3-chloro-5-[(2R)-2,3-dihydroxypropyl]pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazine-1-carboxamide

InChI

InChI=1S/C21H23ClFN5O3S/c1-12-10-27(19-16(22)7-13(9-24-19)6-15(30)11-29)4-5-28(12)21(31)26-20-25-17-3-2-14(23)8-18(17)32-20/h2-3,7-9,12,15,29-30H,4-6,10-11H2,1H3,(H,25,26,31)/t12-,15-/m1/s1

InChI Key

SRAUTTLRNBOIMG-IUODEOHRSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)NC2=NC3=C(S2)C=C(C=C3)F)C4=C(C=C(C=N4)C[C@H](CO)O)Cl

Canonical SMILES

CC1CN(CCN1C(=O)NC2=NC3=C(S2)C=C(C=C3)F)C4=C(C=C(C=N4)CC(CO)O)Cl

Origin of Product

United States

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